molecular formula C15H18ClN5O B2857927 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,6-dimethylpyrimidine CAS No. 2415583-77-4

4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,6-dimethylpyrimidine

Cat. No.: B2857927
CAS No.: 2415583-77-4
M. Wt: 319.79
InChI Key: RAMXLJKVJOIGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,6-dimethylpyrimidine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of pyrimidine and piperidine rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials under conditions that promote the formation of the pyrimidine ring.

    Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,6-dimethylpyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. This interaction stimulates glucose-dependent insulin release and promotes the secretion of incretin hormones such as glucagon-like peptide 1 (GLP-1), thereby enhancing glycemic control .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,6-dimethylpyrimidine is unique due to its specific combination of pyrimidine and piperidine rings, which confer distinct chemical reactivity and biological activity. Its ability to act as a GPR119 agonist makes it a promising candidate for the development of new therapeutic agents for metabolic disorders .

Properties

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c1-10-7-14(20-11(2)19-10)21-5-3-13(4-6-21)22-15-17-8-12(16)9-18-15/h7-9,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMXLJKVJOIGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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